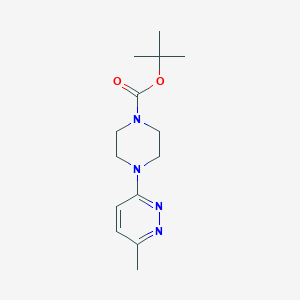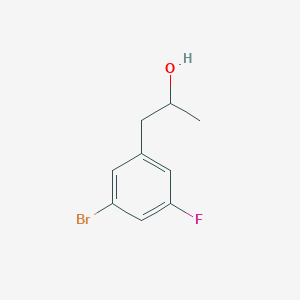
1-(3-Bromo-5-fluorophenyl)propan-2-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Chromans and Other Compounds : One application of compounds similar to 1-(3-Bromo-5-fluorophenyl)propan-2-ol is in the synthesis of chromans. For example, 3-(o-Fluorophenyl)propan-1-ol can be cyclised to chroman through chromium tricarbonyl complexes or other catalysts (Houghton, Voyle, & Price, 1980). Another study synthesized 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, demonstrating the utility of such compounds in creating biologically active molecules (Wang et al., 2016).
Intramolecular Nucleophilic Substitutions : Compounds similar to 1-(3-Bromo-5-fluorophenyl)propan-2-ol undergo intramolecular nucleophilic substitutions. For example, the chromium tricarbonyl complex of 3-(2-fluorophenyl)propan-1-ol underwent rapid substitution to give the corresponding complex of chroman (Houghton, Voyle, & Price, 1983).
Antimicrobial Agents : Substituted phenyl azetidines, which can be derived from compounds like 1-(3-Bromo-5-fluorophenyl)propan-2-ol, show potential as antimicrobial agents. The reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, followed by several steps including reduction and cyclization, led to compounds with antimicrobial activity (Doraswamy & Ramana, 2013).
Synthesis of Fluoro-organic Compounds : The synthesis of fluoro-organic compounds, such as 1-fluoro-3-(p-tolylsulphonyl)propan-2-one, involves the reduction of similar compounds to produce stereochemically specific products, demonstrating their utility in complex organic syntheses (Bernardi et al., 1988).
Radioligand Synthesis for Neuroreceptors : 1-(3-Bromo-5-fluorophenyl)propan-2-ol-like compounds can be used in the synthesis of radioligands for neuroreceptors. For example, the synthesis of 3-benzylamino-1-(4-fluoro-2-iodophenyl)-propan-1-ol demonstrated potential for exploring dopamine and serotonin receptors (Guarna et al., 2001).
Synthesis of Conjugated Polymers : Such compounds are also used in the synthesis of π-conjugated polymers. For instance, the cross-coupling of 2-(5-bromo-4-hexylthiophen-2-yl)propan-2-ol led to the preparation of poly(3-hexylthiophene), a model conjugated polymer (Shih et al., 2018).
Synthesis of Fluorinated Histidinols : The synthesis of β-fluorohistidinol and β,β-difluorohistidinol involved nucleophilic attack on 2-bromo-3-fluoro-3-(1-trityl-1 H -imidazol-4-yl)-propan-1-ol, a similar compound, showcasing its role in synthesizing fluorinated amino acids (Dolenský, Narayanan, & Kirk, 2003).
Propriétés
IUPAC Name |
1-(3-bromo-5-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUVXYWQOWWRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)

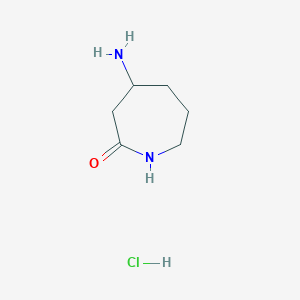
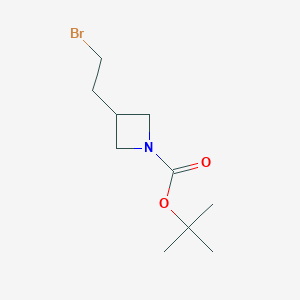

![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)
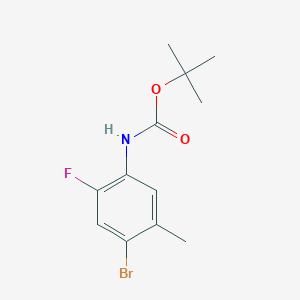

![tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376034.png)
![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)



